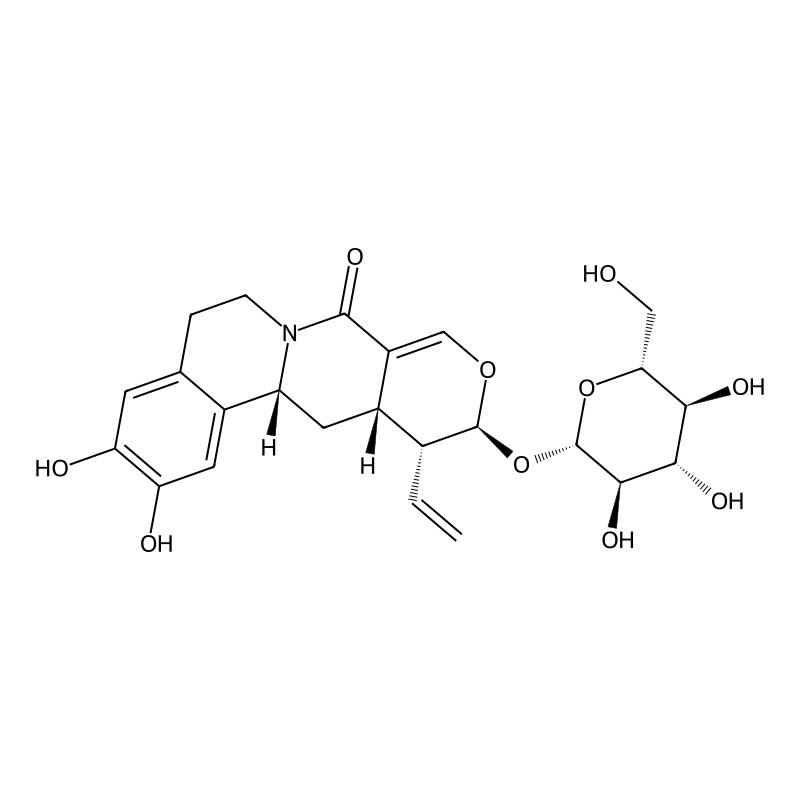Demethylalangiside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
Demethylalangiside is a naturally occurring compound primarily derived from plants in the Alangiaceae family, particularly from the genus Alangium. It is classified as a type of alkaloid and is structurally related to other compounds such as alangiside and isoalangiside. The molecular formula of demethylalangiside is C₁₈H₁₉N₃O₃, and it features a complex structure that includes an isoquinoline moiety, which is characteristic of many alkaloids. This compound has garnered interest due to its potential therapeutic properties and its role in various biological activities.
Non-enzymatic reactions also play a role in the transformation of demethylalangiside and its derivatives, where acidic conditions can lead to the formation of lactams and other cyclic structures .
Demethylalangiside exhibits notable biological activities, particularly in its ability to inhibit superoxide anion radical formation, which may contribute to its potential as an antioxidant . Additionally, compounds related to demethylalangiside have been studied for their anticancer properties, with some studies indicating that they may act as chemopreventive agents by modulating oxidative stress pathways .
Furthermore, research has shown that demethylalangiside and its analogs can interact with various biological targets, making them of interest in pharmacological studies aimed at developing new therapeutic agents.
The synthesis of demethylalangiside can occur through both natural extraction from plant sources and synthetic chemical methods. Natural extraction typically involves isolating the compound from Alangium species or other related plants using techniques such as solvent extraction and chromatographic methods.
In laboratory settings, synthetic approaches may include:
- Enzymatic synthesis: Utilizing specific enzymes like O-methyltransferases to catalyze the methylation of precursor compounds.
- Chemical synthesis: Employing
Demethylalangiside has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity, it may be developed into therapeutic agents for conditions related to oxidative stress or cancer.
- Natural products chemistry: As a compound of interest in phytochemistry, it contributes to the understanding of plant-derived bioactive substances.
- Cosmetics: Its antioxidant properties could be leveraged in cosmetic formulations aimed at skin protection against oxidative damage.
Interaction studies have shown that demethylalangiside can influence various biochemical pathways. For instance, its ability to inhibit superoxide anion radical formation suggests a mechanism by which it could protect cells from oxidative damage. Additionally, studies examining its interactions with cellular receptors or enzymes could provide insights into its pharmacological potential and mechanisms of action .
Demethylalangiside shares structural similarities with several other alkaloids. Here are some notable compounds for comparison:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Alangiside | Contains an isoquinoline structure | Antioxidant properties |
| Isoalangiside | Similar backbone with slight variations | Potential anticancer effects |
| N-deacetylisoipecoside | Related through biosynthetic pathways | Involved in emetine biosynthesis |
Uniqueness
Demethylalangiside is unique due to its specific structural modifications that differentiate it from closely related compounds. Its distinct methylation pattern contributes to its unique biological activities, particularly in antioxidant mechanisms and potential therapeutic applications.








